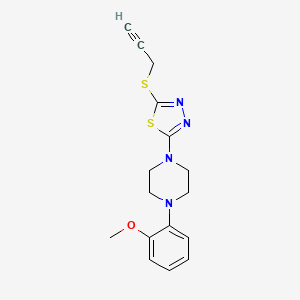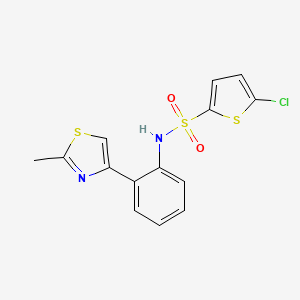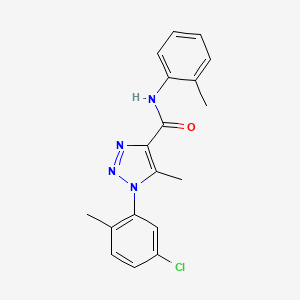
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and agriculture.
作用机制
The mechanism of action of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide varies depending on its application. In medicinal chemistry, the compound has been reported to exert its anticancer, antifungal, and antibacterial activities by inhibiting the activity of specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. In materials science, the compound has been used as a building block for the synthesis of various functional materials due to its unique electronic and optical properties.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation in animal models. In materials science, the compound has been used to synthesize materials with unique electronic and optical properties.
实验室实验的优点和局限性
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. The compound has also been extensively studied for its potential applications in various fields, making it a promising candidate for further research. However, the compound also has some limitations. It may exhibit toxicity or adverse effects in animal models, and its mechanism of action may not be fully understood.
未来方向
There are several future directions for the research of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide. In medicinal chemistry, further studies are needed to investigate the compound's potential use as an antidiabetic agent and anticonvulsant. The compound's mechanism of action in inhibiting the growth and proliferation of cancer cells, fungi, and bacteria also needs to be further elucidated. In materials science, the compound's potential applications in optoelectronic devices and sensors need to be further explored. In agriculture, the compound's potential use as a herbicide and insecticide needs to be further evaluated. Overall, the research on 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has the potential to lead to the development of new drugs, materials, and agricultural products.
合成方法
The synthesis of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with o-toluidine to form 5-chloro-2-methyl-N-(o-tolyl)benzamide. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which is subsequently treated with acetic anhydride to form the final product. The synthesis method is relatively simple and efficient, and the yield of the final product is high.
科学研究应用
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. The compound has also been evaluated for its potential use as an anticonvulsant, anti-inflammatory, and antidiabetic agent. In addition, 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential applications in materials science. It has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. The compound has also been evaluated for its potential use as a herbicide and insecticide in agriculture.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-6-4-5-7-15(11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)9-8-12(16)2/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXGWGDPKKYSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)
![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)
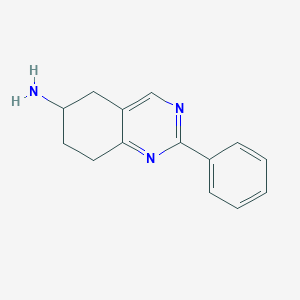
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)
![2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2785695.png)
![5-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2785698.png)

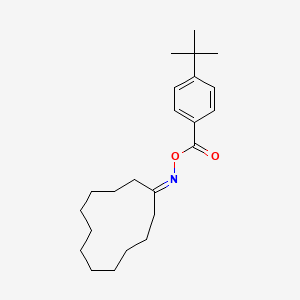
![2-[2-(3-Nitrophenyl)hydrazinylidene]propanediamide](/img/structure/B2785704.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2785709.png)
